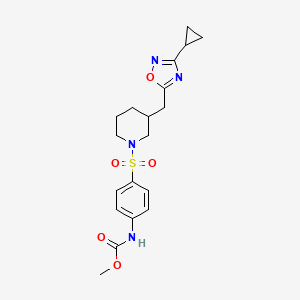

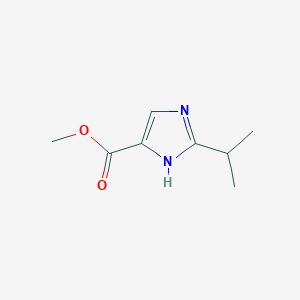

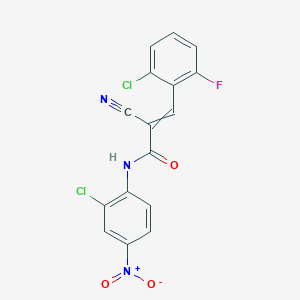

N-(1-Cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

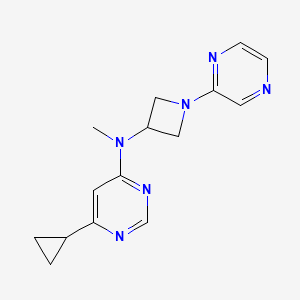

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

The study presented in the first paper focuses on the development and synthesis of novel heterocyclic amino acids, specifically methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds were synthesized for use as achiral and chiral building blocks. The synthesis process involved converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The resulting β-enamine diketones were then reacted with various N-mono-substituted hydrazines to yield the target compounds. The structures of these novel heterocyclic compounds were confirmed using NMR spectroscopy and HRMS investigation .

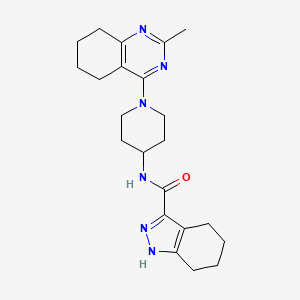

Synthesis, Biological Evaluation, and Structural Studies on N1 and C5 Substituted Cycloalkyl Analogues of the Pyrazole Class of CB1 and CB2 Ligands

The second paper describes the synthesis of a series of N1 and C5 substituted cycloalkyl and C5 4-methylphenyl analogues of the N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamide class. These compounds were evaluated for their binding affinities to CB1 and CB2 cannabinoid receptors and their receptor subtype selectivity. The study aimed to understand the effects of pyrazole substitution on ligand conformation and receptor affinities. High field NMR spectroscopy and molecular mechanics geometry searches were used to study the geometries of the substituents relative to the pyrazole ring. This analysis provided new insights into the structural requirements for ligand binding in the CB1 and CB2 receptor pockets .

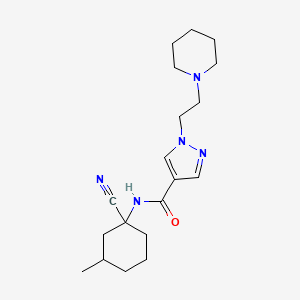

Synthesis of Some Thiopyrimidine and Thiazolopyrimidines Starting from 2,6-Dibenzylidene-3-Methylcyclohexanone and Its Antimicrobial Activities

The third paper reports on the synthesis of a series of N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives starting from 2-methyl-cyclohexanone. The initial reaction involved the creation of 2,6-dibenzylidene-3-methylcyclohexanone, which was then used to synthesize the various derivatives. Some of these compounds were tested for their antimicrobial activities. The paper provides detailed synthesis procedures, spectroscopic data, and the results of the antimicrobial activity tests .

Scientific Research Applications

Cannabinoid Receptor Antagonism

A significant application of N-(1-Cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide is its role as a cannabinoid receptor antagonist. Studies have explored its potential in characterizing cannabinoid receptor binding sites and as a pharmacological probe. These compounds can help in understanding the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Antimicrobial Applications

Research has indicated the antimicrobial potential of compounds derived from this compound. This includes the synthesis of various derivatives and their testing as antimicrobial agents, providing insights into their potential use in combating microbial infections (Hawas et al., 2012).

Molecular Interaction Studies

The compound has been utilized in molecular interaction studies, specifically with the CB1 cannabinoid receptor. These studies have helped in understanding the conformational dynamics and binding interactions of such compounds with the receptor, contributing to the field of rational drug design (Shim et al., 2002).

Synthesis of Novel Compounds

There has been considerable interest in synthesizing new compounds based on this compound, exploring their potential in various fields such as antibacterial, antitubercular, and antimalarial activities. This includes the development of combinatorial libraries and in silico molecular docking studies (Sapariya et al., 2017).

Insights into Structural Requirements

The compound has been instrumental in providing insights into the structural requirements for cannabinoid ligand binding. Studies have analyzed the geometries and functional group orientations of derivatives to understand their interactions with CB1 and CB2 receptors (Krishnamurthy et al., 2004).

properties

IUPAC Name |

N-(1-cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O/c1-16-6-5-7-19(12-16,15-20)22-18(25)17-13-21-24(14-17)11-10-23-8-3-2-4-9-23/h13-14,16H,2-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWXUUGWCMYZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C#N)NC(=O)C2=CN(N=C2)CCN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)